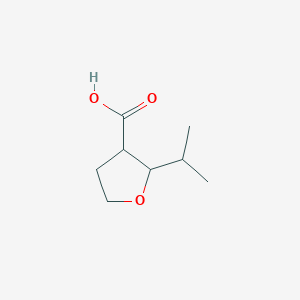

2-(Propan-2-yl)oxolane-3-carboxylic acid

Description

Properties

IUPAC Name |

2-propan-2-yloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)7-6(8(9)10)3-4-11-7/h5-7H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQVLGYJZWGVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Cyclization of 2-alkoxypropanoic acid derivatives

Method B: Ring formation via nucleophilic substitution

Method C: Oxidation of methyl groups on cyclic precursors

- Step 1: Start with a methyl-substituted oxolane derivative.

- Step 2: Oxidize methyl groups to carboxylic acids using reagents like potassium permanganate or chromium-based oxidants.

Representative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| A | 2-alkoxypropanoic acid ester | Acid catalyst | Reflux, intramolecular cyclization | 70-85% | Efficient for ring closure |

| B | 2-halogen-3-hydroxypropanoic acid | Base or acid | Cyclization at room temperature | 65-78% | Requires halogenation step |

| C | Methyl-substituted oxolane derivatives | Oxidants (KMnO₄) | Aqueous, reflux | 60-75% | Suitable for oxidation of side chains |

Research Findings and Considerations

- Eco-friendly solvents: Recent advances emphasize the use of water and other green solvents to reduce environmental impact, as seen in the synthesis of related carboxylic acids.

- Reaction optimization: Conditions such as temperature, pH, and reagent equivalents significantly influence yield and purity.

- Enantioselectivity: For chiral centers, enantioselective catalysts or chiral auxiliaries are employed to obtain optically active compounds, as demonstrated in the synthesis of pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The oxolane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in halogenated derivatives.

Scientific Research Applications

2-(Propan-2-yl)oxolane-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted oxolane carboxylic acids. Below is a comparative analysis with analogous derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Synthetic Accessibility :

- The parent compound’s lack of reported synthesis or isolation contrasts with pyrazole-containing analogs, which are cataloged as building blocks for medicinal chemistry (e.g., Enamine Ltd’s catalog ). This suggests that steric hindrance from the isopropyl group may complicate synthesis or purification .

The trans isomer of the pyrazole-substituted derivative (C₁₁H₁₆N₂O₃) is explicitly noted as "discontinued," hinting at challenges in scalability or functional performance .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-(Propan-2-yl)oxolane-3-carboxylic acid is . The compound consists of an oxolane ring and a carboxylic acid functional group, which significantly influences its chemical behavior and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| Functional Groups | Carboxylic acid, Ether |

| Structural Features | Five-membered ring |

Biological Activity Overview

While specific studies on the biological activity of this compound are sparse, preliminary findings suggest potential interactions with various biological molecules. Compounds with similar frameworks have shown the ability to interact with enzymes or receptors, indicating possible roles in metabolic pathways or as inhibitors of specific biological processes.

Potential Applications

- Pharmaceuticals : The compound may exhibit antimicrobial properties akin to other carboxylic acids, which have been documented for their effectiveness against various pathogens.

- Polymer Chemistry : It has been noted for its utility in synthesizing biodegradable polymers or as additives in polymer formulations, which could lead to environmentally friendly materials.

Currently, there is no detailed information available regarding the specific mechanism of action of this compound in biological systems. However, it is hypothesized that the carboxylic acid group may facilitate interactions with biological targets such as enzymes or receptors, potentially modulating their activity.

Comparative Analysis with Similar Compounds

To better understand the potential biological activities of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Propan-2-yloxy)oxolane-3-carboxylic acid | C8H14O4 | Contains an ether linkage; different reactivity |

| 3-Aminooxolane-2-carboxylic acid | C8H13NO3 | Contains an amino group; may exhibit different activities |

| 4-Hydroxybutanoic acid | C4H8O3 | Simpler structure; used in polymer production |

These comparisons highlight the uniqueness of this compound and its potential applications across various fields.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are lacking, related research on similar compounds provides insight into its possible effects:

- Antimicrobial Activity : Research on phenolic compounds shows that structural similarities can lead to significant antimicrobial properties against clinically relevant pathogens .

- Polymer Applications : Studies on biodegradable polymers indicate that compounds with carboxylic groups enhance polymer characteristics, suggesting a similar potential for this compound in material science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.